molecular formula C24H5F15Sn B073017 Stannane, tris(pentafluorophenyl)phenyl- CAS No. 1262-57-3

Stannane, tris(pentafluorophenyl)phenyl-

Katalognummer B073017
CAS-Nummer: 1262-57-3
Molekulargewicht: 697 g/mol
InChI-Schlüssel: KTVLROZJVSNITQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, tris(pentafluorophenyl)phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Tp*2Sn or Tp*Sn, where Tp* denotes tris(pentafluorophenyl)phenyl-.

Wirkmechanismus

The mechanism of action of Tp*2Sn involves the transfer of the Sn atom from the Tp*2Sn molecule to the substrate molecule. This transfer results in the formation of a new bond between the Sn atom and the substrate molecule.
Biochemical and Physiological Effects:
Studies have shown that Tp*2Sn has no significant biochemical or physiological effects on living organisms. However, it is essential to handle this compound with caution as it is toxic and can cause severe health hazards if not handled properly.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of Tp*2Sn is its ability to act as a reagent for the synthesis of other organotin compounds. However, the limitations of Tp*2Sn include its toxicity and the potential hazards associated with its handling and storage.

Zukünftige Richtungen

There are several future directions for the research on Tp*2Sn. One of the significant areas of research is in the development of new synthetic methods for the synthesis of organotin compounds using Tp*2Sn as a reagent. Additionally, there is a need for further research on the potential applications of Tp*2Sn in the field of catalysis and material science.
Conclusion:
In conclusion, Tp*2Sn is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Tp*2Sn involves the reaction of tris(pentafluorophenyl)phenyl-lithium with tin tetrachloride in the presence of a reducing agent. Tp*2Sn has been extensively studied for its potential applications in various fields of science, including organometallic chemistry. However, caution must be exercised while handling this compound due to its toxicity and potential hazards.

Synthesemethoden

The synthesis of Tp*2Sn involves the reaction of tris(pentafluorophenyl)phenyl-lithium (LiTp*) with tin tetrachloride (SnCl4) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction results in the formation of Tp*2Sn as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

Tp*2Sn has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is in the field of organometallic chemistry, where Tp*2Sn is used as a reagent for the synthesis of other organotin compounds.

Eigenschaften

CAS-Nummer

1262-57-3

Produktname

Stannane, tris(pentafluorophenyl)phenyl-

Molekularformel

C24H5F15Sn

Molekulargewicht

697 g/mol

IUPAC-Name

tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane

InChI

InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H;

InChI-Schlüssel

KTVLROZJVSNITQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Kanonische SMILES

C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.